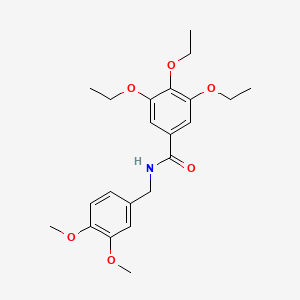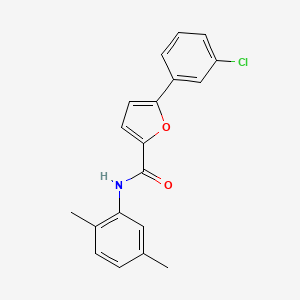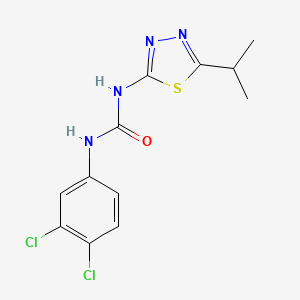
N-(3,4-dimethoxybenzyl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-3,4,5-triethoxybenzamide, commonly known as DMTB, is a benzamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTB is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for drug development.
作用機序
DMTB's mechanism of action is not fully understood. However, it has been suggested that DMTB may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DMTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
DMTB has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DMTB has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DMTB has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMTB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. DMTB has also been shown to possess low toxicity, making it a safe compound to use in lab experiments. However, DMTB's mechanism of action is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for DMTB research. One potential direction is to further study DMTB's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study DMTB's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand DMTB's mechanism of action and its potential use in drug development.
合成法
The synthesis of DMTB involves the reaction of 3,4,5-triethoxybenzoic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DMTB, which can be purified by column chromatography.
科学的研究の応用
DMTB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. DMTB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6/c1-6-27-19-12-16(13-20(28-7-2)21(19)29-8-3)22(24)23-14-15-9-10-17(25-4)18(11-15)26-5/h9-13H,6-8,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIDRJNXCITEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5191981.png)

![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)

![1,2-dichloro-3-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5192007.png)
![1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5192017.png)



![5-[4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5192034.png)
![2-fluoro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5192041.png)

![(1-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5192061.png)